3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034325-68-1
VCID: VC5233362
InChI: InChI=1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25)
SMILES: C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=NC=CC=N3
Molecular Formula: C17H17F3N4O2
Molecular Weight: 366.344

3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

CAS No.: 2034325-68-1

Cat. No.: VC5233362

Molecular Formula: C17H17F3N4O2

Molecular Weight: 366.344

* For research use only. Not for human or veterinary use.

3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide - 2034325-68-1

Specification

CAS No. 2034325-68-1
Molecular Formula C17H17F3N4O2
Molecular Weight 366.344
IUPAC Name 3-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25)
Standard InChI Key FHYOTWAWZABCJU-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=NC=CC=N3

Introduction

Chemical Identity and Structural Features

3-(Pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (Molecular Formula: C₁₇H₁₆F₃N₄O₂; Molecular Weight: 400.8 g/mol) consists of a piperidine core substituted at the 1-position with a carboxamide group linked to a 2-(trifluoromethyl)phenyl moiety and at the 3-position with a pyrimidin-2-yloxy group . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring contributes to π-π stacking interactions in biological targets .

Stereochemical Considerations

Synthesis and Structural Optimization

The synthesis of pyrimidine-piperidine hybrids typically involves sequential nucleophilic substitutions and carboxamide couplings.

Synthetic Routes

A plausible route, inferred from analogous compounds , involves:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloropyrimidine with 3-hydroxypiperidine to form 3-(pyrimidin-2-yloxy)piperidine.

  • Carboxamide Formation: Coupling the piperidine intermediate with 2-(trifluoromethyl)phenyl isocyanate or via mixed carbonate activation .

Table 1: Key Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsYieldReference
1Nucleophilic substitution2-Chloropyrimidine, K₂CO₃, DMF65%
2Carboxamide couplingCDI, DIPEA, DCM78%

Structural Modifications

Structure-activity relationship (SAR) studies on related pyrimidine-4-carboxamides reveal that:

  • Pyrimidine Position: 2-yloxy substitution (vs. 4-carboxamide) may alter target selectivity .

  • Trifluoromethyl Group: Meta-substitution on phenyl (as in the analog 3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide) reduces steric hindrance compared to ortho-substitution .

  • Piperidine Ring: Conformational restriction via sp³ hybridization enhances blood-brain barrier (BBB) penetration .

Physicochemical and Pharmacokinetic Properties

The compound’s drug-likeness was evaluated using calculated parameters:

Table 2: Calculated Physicochemical Properties

ParameterValueMethodReference
cLog P3.2 ± 0.1ChemDraw 15
Polar Surface Area (Ų)78.5SwissADME
Solubility (µg/mL)12.4ALOGPS

The moderate cLog P and polar surface area suggest balanced lipophilicity and permeability, favorable for CNS-targeted agents .

Comparative Analysis with Structural Analogs

The chloro-substituted analog (CAS# 2034475-97-1) differs only in the pyrimidine 5-position chlorine and phenyl substituent orientation:

Table 3: Analog Comparison

ParameterTarget CompoundChloro Analog (CAS# 2034475-97-1)
Molecular Weight400.8400.8
cLog P3.23.5
Pyrimidine Substitution2-yloxy5-chloro-2-yloxy
Phenyl Substitution2-(trifluoromethyl)3-(trifluoromethyl)

The chloro analog’s higher cLog P suggests increased lipophilicity, potentially enhancing CNS penetration but risking off-target effects .

Future Directions and Applications

  • Target Identification: Proteomic profiling is needed to confirm whether this compound inhibits NAPE-PLD, GlyT1, or novel targets.

  • Stereoselective Synthesis: Enantiomer-specific activity must be evaluated to optimize therapeutic index .

  • In Vivo Studies: Pharmacokinetic studies in rodent models are critical to assess BBB penetration and metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator